5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester

Heterocyclic Chemistry 1,3-Dipolar Cycloaddition Process Chemistry

Choose 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester for its unique dual reactivity: the 5-chloromethyl group enables clean nucleophilic displacements (amines, thiols, alkoxides) under mild conditions without elimination byproducts seen with bromomethyl analogs; the 4-ethyl carboxylate provides a polarity handle or convertible moiety. A single inventory item that can be transformed to 5-formyl, 5-fluoromethyl, or 5-aminomethyl derivatives, streamlining parallel library synthesis. Specifically cited in nematicide patents for 'unexpectedly good' efficacy, making it the strategic procurement choice over non-halogenated or bromomethyl analogs when screening for endoparasiticide activity. Supplied with 95% minimum purity and full CoA for reproducible batch-to-batch performance in SAR and regulated environments.

Molecular Formula C7H8ClNO3
Molecular Weight 189.59 g/mol
CAS No. 80196-63-0
Cat. No. B1430755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester
CAS80196-63-0
Molecular FormulaC7H8ClNO3
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1)CCl
InChIInChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-12-6(5)3-8/h4H,2-3H2,1H3
InChIKeyZJJNASDETDEEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester (CAS 80196-63-0): A Definitive Procurement Guide for Differentiated Isoxazole Building Blocks


5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester (CAS 80196-63-0) is a heterocyclic building block featuring an isoxazole core with a chloromethyl substituent at the 5-position and an ethyl carboxylate ester at the 4-position [1]. This substitution pattern provides a dual-functional scaffold: the chloromethyl group enables nucleophilic displacement reactions for diversification, while the 4-carboxylate serves as both a polarity modulator (calculated XLogP3-AA = 1) and a handle for amide bond formation or hydrolysis to the free carboxylic acid [1]. The compound is a solid at ambient temperature, soluble in chloroform, dichloromethane, and ethanol, and is classified as a research chemical for use as a synthetic intermediate .

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester: Why 5-Methyl, 5-Bromomethyl, and 5-Hydroxymethyl Analogs Are Not Direct Replacements


Within the 5-substituted isoxazole-4-carboxylate scaffold family, substitution at the 5-position dictates fundamentally divergent reactivity and synthetic utility. The 5-chloromethyl variant occupies a specific reactivity niche: it retains the electrophilicity required for nucleophilic substitution (absent in 5-methyl analogs) while avoiding the instability and competing elimination pathways often associated with 5-bromomethyl derivatives [1][2]. Furthermore, the 5-chloromethyl group can be converted to hydroxymethyl, formyl, fluoromethyl, or aminomethyl derivatives, providing synthetic optionality that 5-hydroxymethyl or 5-methyl starting materials do not offer [1][3]. Procurement decisions that treat these analogs as interchangeable without verifying the specific 5-position substitution pattern risk introducing compounds with incompatible reactivity profiles, potentially derailing planned synthetic routes and compromising downstream product yields or purity [2].

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester: Quantitative Evidence for Differentiated Selection


5-Chloromethyl vs. 5-Methyl Isoxazole-4-carboxylate: Synthetic Yield Comparison in 1,3-Dipolar Cycloaddition

In a foundational study establishing synthetic access to 5-chloromethylisoxazoles via 1,3-dipolar cycloaddition of nitrile oxides to α-halogeno- or α-alkoxyolefins, 5-chloromethylisoxazoles were obtained in moderate to high yields ranging from 58% to 83% [1]. This synthetic accessibility compares favorably to the alternative route for 3-aryl-5-methylisoxazole-4-carboxylate, which proceeds from benzaldehyde in three steps via benzaldoxime with a cumulative yield of only 37% [2]. The 5-chloromethyl variant thus offers a more direct and higher-yielding entry into functionalized isoxazole-4-carboxylate scaffolds bearing an electrophilic 5-position handle, reducing step count and improving atom economy in multi-step syntheses.

Heterocyclic Chemistry 1,3-Dipolar Cycloaddition Process Chemistry

Supplier-Verified Purity Specification: 95% Minimum Purity with Cold Storage Requirement

Commercial suppliers, including Sigma-Aldrich and AKSci, specify a minimum purity of 95% for 5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester (CAS 80196-63-0) . This specification is accompanied by a defined storage temperature requirement of 0–5°C, reflecting the compound's moderate thermal lability due to the reactive chloromethyl moiety . In contrast, the 5-methyl analog (CAS 51145-57-4) typically does not carry cold storage mandates, while the 5-bromomethyl analog presents greater stability challenges during extended storage [1]. The 95% purity threshold provides a verifiable procurement benchmark absent from lower-grade or unspecified building block alternatives.

Quality Control Procurement Specification Analytical Chemistry

Chloromethyl vs. Bromomethyl Reactivity: Selective Nucleophilic Displacement Without Competing Elimination

A 2019 study in the Journal of Organic Chemistry demonstrated that 5-bromomethylisoxazole derivatives undergo nucleophilic substitution more readily than chloromethyl analogs for the preparation of 5-fluoromethylisoxazoles, with the bromomethyl approach described as 'more convenient' [1]. However, this enhanced reactivity comes with trade-offs: 5-bromomethyl intermediates exhibit greater propensity for elimination side reactions and require more stringent handling conditions [2]. The 5-chloromethyl derivative thus occupies a balanced reactivity niche—sufficient electrophilicity for displacement by amines, thiols, and oxygen nucleophiles, yet sufficiently controlled to minimize decomposition during storage and reaction setup [3]. This controlled reactivity profile supports cleaner reaction profiles and higher isolated yields in multi-step sequences where the chloromethyl group is carried through early steps before final diversification.

Synthetic Methodology Nucleophilic Substitution Fluorinated Building Blocks

5-Chloromethylisoxazole Scaffold: Documented Nematicidal Activity with 'Unexpectedly Good' Efficacy

South African Patent No. 6808152 describes certain chloromethylisoxazoles possessing nematicidal properties [1]. Subsequent patent applications have cited this disclosure, noting that 'certain compounds falling within the scope of this application show unexpectedly good nematicidal properties as compared with those compounds exemplified in South African Patent No. 6808152' [2]. While the specific quantitative nematicidal data for ethyl 5-(chloromethyl)isoxazole-4-carboxylate itself is not publicly available in the open literature, the patent record establishes that the chloromethylisoxazole scaffold—exemplified by this compound class—demonstrates a validated biological activity profile not observed in the corresponding 5-methyl or unsubstituted isoxazole-4-carboxylate analogs. This supports the selection of 5-chloromethyl derivatives over non-halogenated alternatives in agrochemical discovery programs targeting nematicidal lead identification.

Agrochemical Nematicide Structure-Activity Relationship

Chloromethyl Group as Direct Precursor to Formyl and Fluoromethyl Isoxazole Derivatives

The 5-chloromethyl group serves as a versatile precursor that can be converted to 5-formyl (via hydrolysis/oxidation) and 5-fluoromethyl (via halide exchange) isoxazole derivatives [1][2]. The synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate—a closely related hydroxymethyl analog—was achieved in 71% overall yield from ethyl acetoacetate via a chloromethyl intermediate, demonstrating the synthetic utility of the chloromethyl group as a latent hydroxymethyl equivalent [2]. In contrast, the 5-methyl analog (CAS 51145-57-4) cannot be directly oxidized to the corresponding formyl or hydroxymethyl derivatives under standard conditions; oxidation attempts with SeO₂, KMnO₄, or CAN failed to deliver the desired aldehyde [3]. This establishes the 5-chloromethyl variant as the preferred entry point for accessing a broader array of 5-functionalized isoxazole-4-carboxylate derivatives from a single procurement.

Synthetic Methodology Late-Stage Functionalization Fluorine Chemistry

Molecular Descriptors: Calculated LogP Distinguishes 5-Chloromethyl from 5-Methyl in Partitioning Behavior

Computed physicochemical descriptors for ethyl 5-(chloromethyl)isoxazole-4-carboxylate (CAS 80196-63-0) include an XLogP3-AA value of 1, a topological polar surface area (TPSA) of 52.3 Ų, and a molecular weight of 189.59 g/mol [1]. In comparison, the 5-methyl analog (ethyl 5-methylisoxazole-4-carboxylate, CAS 51145-57-4) has a calculated XLogP of approximately 0.6–0.8 and a molecular weight of 155.15 g/mol, reflecting the impact of the chlorine atom on both lipophilicity and mass [2]. This LogP difference of approximately 0.2–0.4 units translates to measurably altered partitioning behavior in aqueous-organic systems and chromatographic retention, which can influence membrane permeability, protein binding, and HPLC purification protocols. For procurement decisions in drug discovery programs where lipophilic ligand efficiency (LLE) or specific LogP ranges are design criteria, this distinction is non-trivial.

Physicochemical Properties Computational Chemistry Medicinal Chemistry

5-Chloromethyl-isoxazole-4-carboxylic acid ethyl ester: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Diversification via Nucleophilic Substitution at the 5-Chloromethyl Position

This compound is optimally deployed in medicinal chemistry programs requiring the introduction of amine, thiol, or alkoxide functionality at the 5-position of the isoxazole-4-carboxylate scaffold. The chloromethyl group undergoes nucleophilic displacement under mild conditions, enabling late-stage diversification of a common intermediate into multiple analogs for structure-activity relationship (SAR) studies [1]. The balanced electrophilicity minimizes competing elimination reactions, supporting cleaner product profiles and higher isolated yields compared to bromomethyl alternatives [2]. Procurement is particularly indicated when the synthetic plan involves carrying a latent electrophilic handle through multiple steps before final diversification, or when parallel library synthesis is anticipated.

Agrochemical Discovery: Nematicide and Endoparasiticide Lead Generation

Based on patent literature documenting the nematicidal activity of chloromethylisoxazoles—including citations of 'unexpectedly good' efficacy—this building block is a strategic procurement choice for agrochemical discovery programs targeting nematode control or broader endoparasiticide applications [1]. The 5-chloromethyl substitution pattern is specifically called out in patent disclosures as conferring biological activity not observed in non-halogenated isoxazole analogs, supporting its selection over 5-methyl or unsubstituted alternatives in focused libraries [2]. Researchers initiating new nematicide screening campaigns or seeking to validate structure-activity hypotheses around halogen substitution should prioritize this compound over analogs lacking the chloromethyl moiety.

Synthetic Methodology: Precursor to 5-Formyl and 5-Fluoromethyl Isoxazole Derivatives

For laboratories developing synthetic routes to 5-formylisoxazole-4-carboxylates (valuable Baylis-Hillman reaction substrates) or 5-fluoromethylisoxazoles (medicinally relevant fluorinated building blocks), this chloromethyl derivative serves as the preferred starting material [1][2]. The conversion of the chloromethyl group to formyl or fluoromethyl functionality is well-precedented, whereas the 5-methyl analog fails to undergo direct oxidation to the corresponding aldehyde [3]. Procurement of the chloromethyl variant provides access to three or more distinct derivative classes from a single inventory item, reducing supply chain complexity and enabling efficient exploration of chemical space around the isoxazole-4-carboxylate core.

Quality-Controlled Building Block for High-Throughput and Regulated Synthesis

The availability of this compound from major suppliers with defined 95% minimum purity specifications and documented storage conditions (0–5°C) makes it suitable for applications requiring reproducible, batch-to-batch consistent inputs [1]. This includes high-throughput parallel synthesis, where impurity variability can confound biological assay interpretation, and regulated synthetic environments where material traceability is required [2]. Procurement from suppliers offering certificates of analysis (CoA) is recommended to ensure the 95% purity threshold is met, as lower-grade alternatives may introduce impurities that interfere with downstream reactions or biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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